molecular formula C20H23N3O5 B10812221 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL

1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL

Cat. No.: B10812221
M. Wt: 385.4 g/mol
InChI Key: CKVJRYAOCAWFFE-UHFFFAOYSA-N
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Description

1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a synthetic organic compound featuring a benzoylpiperazine core, a propan-2-ol backbone, and a 4-nitrophenoxy substituent.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

[4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H23N3O5/c24-18(15-28-19-8-6-17(7-9-19)23(26)27)14-21-10-12-22(13-11-21)20(25)16-4-2-1-3-5-16/h1-9,18,24H,10-15H2

InChI Key

CKVJRYAOCAWFFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a member of the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C19H23N3O4
  • SMILES : C1CN(CCN1CC(COC2=CC=C(C=C2)N+[O-])O)C3=CC=CC=C3
  • InChIKey : YUCVJMDCNFAFMN-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+358.17613182.9
[M+Na]+380.15807195.7
[M+NH4]+375.20267189.1
[M+K]+396.13201191.7
[M-H]-356.16157188.2

This compound exhibits multiple biological activities, primarily through its interaction with various biological targets:

  • Inhibition of MicroRNA : Research has indicated that compounds structurally related to this compound can inhibit microRNA-21, an oncogenic microRNA implicated in cancer progression. This inhibition leads to enhanced apoptosis and reduced cell proliferation in cancer cell lines such as HeLa and U-87 MG .
  • Antioxidant Properties : The presence of the nitrophenoxy group suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Study: Cancer Therapeutics

A study focused on structurally similar compounds explored their efficacy as miR-21 inhibitors. Compound 1j , a derivative, demonstrated significant inhibition of miR-21 expression in a concentration-dependent manner. This was validated through various assays including Western blotting and flow cytometry, confirming its role in promoting apoptosis and inhibiting tumor growth .

Comparative Analysis with Related Compounds

To further understand the biological activity of This compound , a comparative analysis was conducted with related compounds:

Compound NameActivity TypeEfficacy
4-benzoylamino-N-(prop-2-yn-1-yl)benzamidemiR-21 InhibitionHigh
1j (related compound)Apoptosis InductionSignificant
Other piperazine derivativesAntioxidant and Anticancer ActivitiesVariable

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound R1: Benzoyl, R2: 4-nitrophenoxy C20H22N3O5 384.41 g/mol Benzoylpiperazine, nitro, propan-2-ol N/A
1-(4-Benzoylpiperazin-1-yl)-3-phenylpropan-1-one (88) R1: Benzoyl, R2: Phenylpropanoyl C20H23N3O2 337.42 g/mol Benzoylpiperazine, ketone
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride R1: Benzyl, R2: 2-methoxyphenoxy C21H30Cl2N2O3 429.4 g/mol Benzylpiperazine, methoxy, dihydrochloride
1-(4-([4'-(Methoxymethyl)biphenyl-4-yl]oxy)piperidin-1-yl)-3-phenoxypropan-2-ol R1: Biphenyl-methoxymethyl, R2: Phenoxy C28H33NO4 447.57 g/mol Biphenyl, methoxymethyl, phenoxy

Key Observations :

  • The target compound’s nitro group distinguishes it from analogs with methoxy () or phenylpropanoyl () substituents.
  • The dihydrochloride salt form in enhances water solubility, a feature absent in the target compound .

Hypothetical Activity Comparison :

Compound Type Expected Binding Affinity Likely Pharmacological Effects
Target Compound (Nitro) Moderate (electron-withdrawing) Potential β-blocker or kinase inhibitor
Methoxy Analogs () High (electron-donating) Antiarrhythmic, adrenoceptor modulation

Computational Modeling Insights

highlights AutoDock Vina’s utility in predicting binding modes. If applied to the target compound, docking studies could compare its nitro group’s interaction energy with analogs’ methoxy or phenyl groups. For instance:

  • The nitro group’s electronegativity may create stronger dipole interactions with polar receptor residues, whereas methoxy groups favor hydrophobic contacts .

Preparation Methods

Synthesis of 3-(4-Nitrophenoxy)propan-2-ol

The 4-nitrophenoxy ether linkage is typically formed via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. Method A involves reacting 4-nitrophenol with 1,3-dichloropropan-2-ol under basic conditions:

4-Nitrophenol+1,3-Dichloropropan-2-ol80°C, 12 hK2CO3,DMF3-(4-Nitrophenoxy)propan-2-ol+HCl\text{4-Nitrophenol} + \text{1,3-Dichloropropan-2-ol} \xrightarrow[\text{80°C, 12 h}]{\text{K}2\text{CO}3, \text{DMF}} \text{3-(4-Nitrophenoxy)propan-2-ol} + \text{HCl}

This method, adapted from benzothiazole-piperazine alkylation protocols, achieves yields of 65–72% after column chromatography (silica gel, ethyl acetate/hexane). Critical parameters include stoichiometric excess of 4-nitrophenol (1.5 eq.) and anhydrous DMF to minimize hydrolysis.

Synthesis of 4-Benzoylpiperazine

Benzoylation of piperazine is performed using benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

Piperazine+Benzoyl chloride0°C to rt, 6 hTEA, DCM4-Benzoylpiperazine+TEA\cdotpHCl\text{Piperazine} + \text{Benzoyl chloride} \xrightarrow[\text{0°C to rt, 6 h}]{\text{TEA, DCM}} \text{4-Benzoylpiperazine} + \text{TEA·HCl}

Isolation involves washing with 1 M HCl to remove unreacted piperazine, followed by recrystallization from ethanol (yield: 85–90%). Monitoring by thin-layer chromatography (TLC; Rf = 0.4 in ethyl acetate/methanol 4:1) confirms completion.

Final Assembly Strategies

Two-Step Alkylation-Benzoylation Approach

Step 1: Alkylation of 3-(4-Nitrophenoxy)propan-2-ol
The propanol intermediate is converted to a tosylate using tosyl chloride in pyridine:

3-(4-Nitrophenoxy)propan-2-ol+TsCl0°C, 2 hPyridine1-Tosyl-3-(4-nitrophenoxy)propan-2-ol\text{3-(4-Nitrophenoxy)propan-2-ol} + \text{TsCl} \xrightarrow[\text{0°C, 2 h}]{\text{Pyridine}} \text{1-Tosyl-3-(4-nitrophenoxy)propan-2-ol}

Step 2: Piperazine Alkylation and Benzoylation
The tosylate undergoes nucleophilic displacement with piperazine in acetonitrile at reflux (24 h), followed by benzoylation:

1-Tosyl intermediate+PiperazineRefluxCH3CN1-Piperazinyl-3-(4-nitrophenoxy)propan-2-olBenzoyl chlorideTEA, DCMTarget compound\text{1-Tosyl intermediate} + \text{Piperazine} \xrightarrow[\text{Reflux}]{\text{CH}_3\text{CN}} \text{1-Piperazinyl-3-(4-nitrophenoxy)propan-2-ol} \xrightarrow[\text{Benzoyl chloride}]{\text{TEA, DCM}} \text{Target compound}

Overall yield: 58% after purification (HPLC, C18 column).

One-Pot Reductive Amination

A streamlined approach employs reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3):

3-(4-Nitrophenoxy)propan-2-one+4-Benzoylpiperazinert, 24 hNaBH(OAc)3,DCEThis compound\text{3-(4-Nitrophenoxy)propan-2-one} + \text{4-Benzoylpiperazine} \xrightarrow[\text{rt, 24 h}]{\text{NaBH(OAc)}_3, \text{DCE}} \text{this compound}

Key advantages include milder conditions and avoidance of tosylation. Yields range from 50–60% with >95% purity (LC-MS).

Optimization and Challenges

Solvent and Base Selection

  • Etherification : DMF outperforms THF in SNAr reactions due to superior solvation of aromatic intermediates.

  • Benzoylation : TEA in DCM minimizes side reactions compared to aqueous bases.

Purification Challenges

  • Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves nitro and benzoyl byproducts.

  • Crystallization : Ethanol/water mixtures (7:3) yield crystalline product (mp 132–134°C).

Analytical Characterization

Technique Key Data
1H NMR (400 MHz, CDCl3)δ 8.15 (d, 2H, Ar-NO2), 7.45 (m, 5H, Ar-CO), 4.15 (m, 1H, CH-OH), 3.70–3.20 (m, 8H, piperazine)
IR (KBr)3340 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2)
MS (ESI+) m/z 428.2 [M+H]+

Q & A

Q. What are the established synthesis protocols for 1-(4-benzoylpiperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol, and what critical parameters govern yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling of the benzoylpiperazine and nitrophenoxy moieties. Key steps include:

  • Piperazine functionalization : Benzoylation of the piperazine ring under anhydrous conditions, often using benzoyl chloride in dichloromethane with a base (e.g., triethylamine) .
  • Ether linkage formation : Coupling the nitrophenoxy group via a Williamson ether synthesis, requiring precise pH control (pH 8–9) and temperature (60–80°C) to minimize hydrolysis .
  • Final purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps risk side reactions (e.g., nitro group reduction)
Solvent PolarityDichloromethane/THFPolar aprotic solvents enhance nucleophilicity
Catalyst UseNone (base-mediated)Avoids metal contamination in final product

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., benzoyl CH3_3, piperazine NH, nitrophenoxy aromatic protons). Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Verifies carbonyl (C=O) at ~167 ppm and nitro group resonance .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities (e.g., unreacted nitrophenol) .

Q. What are the primary biological targets of this compound, and how are binding affinities determined?

The compound interacts with G protein-coupled receptors (GPCRs) , particularly serotonin (5-HT) and dopamine receptors, due to its piperazine and nitrophenoxy motifs. Binding assays include:

  • Radioligand Displacement : Competes with 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) in transfected HEK293 cells. Reported Ki_i values range from 10–100 nM .
  • Functional Assays : Measures cAMP inhibition (for dopamine D2-like receptors) or calcium mobilization (for 5-HT2A_{2A}) .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

Discrepancies in receptor binding data (e.g., 5-HT2A_{2A} vs. α1_1-adrenergic) may arise from:

  • Assay Conditions : Variations in buffer pH (affects protonation of piperazine nitrogen) or membrane preparation methods .
  • Structural Isomerism : Nitrophenoxy group orientation (para vs. meta) alters steric interactions. Use X-ray crystallography or NOESY NMR to confirm configuration .
  • Data Normalization : Compare results to reference ligands (e.g., spiperone for 5-HT2A_{2A}) and standardize IC50_{50} calculation methods .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

  • Structural Modifications :
    • Replace the nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation .
    • Introduce methyl groups on the piperazine ring to block N-dealkylation .
  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
    • Use deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The propan-2-ol chiral center dictates enantioselective receptor interactions:

  • (R)-Enantiomer : Higher 5-HT2A_{2A} affinity due to optimal hydrogen bonding with Ser159 in the receptor’s binding pocket .
  • (S)-Enantiomer : Preferential dopamine D2 binding (Ki_i = 50 nM vs. 200 nM for (R)) .
    Resolution Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

Q. What experimental designs address discrepancies in reported cytotoxicity profiles?

Conflicting cytotoxicity data (e.g., IC50_{50} in HepG2 vs. HEK293) require:

  • Standardized Protocols :
    • Uniform cell passage numbers (≤20) and culture media (e.g., DMEM + 10% FBS) .
    • Control for nitro group reduction (common in hepatic cells) using antioxidants like ascorbic acid .
  • Mechanistic Studies :
    • ROS detection (DCFH-DA assay) to link cytotoxicity to oxidative stress .
    • Apoptosis markers (caspase-3 activation) via Western blot .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., 5-HT2A_{2A} PDB: 6WGT). Focus on hydrogen bonds with Ser239 and hydrophobic contacts with Phe234 .
  • QSAR Models :
    • Hammett σ constants predict electron-withdrawing effects of substituents on receptor binding .
    • CoMFA analyzes steric/electrostatic fields to prioritize synthetic targets .

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